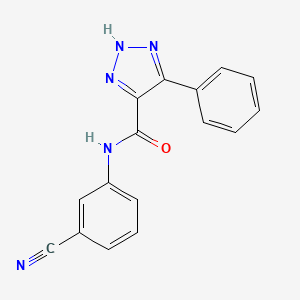

N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

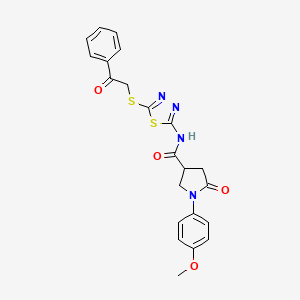

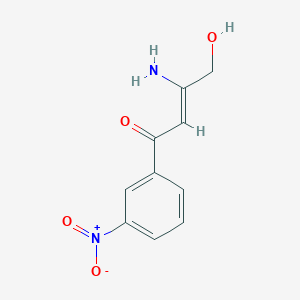

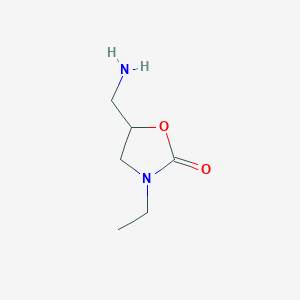

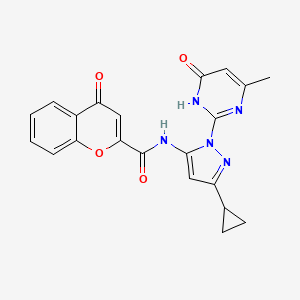

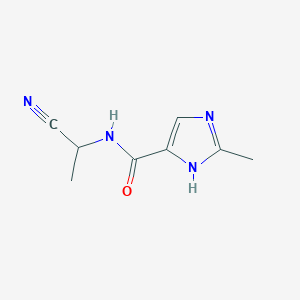

“N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group at the 4-position and a carboxamide group at the 5-position. The carboxamide group is further substituted with a 3-cyanophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction . The carboxamide group could be introduced through a condensation reaction with an appropriate amine and carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl rings, and the carboxamide and nitrile (cyano) groups. These functional groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or reduced to a primary amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications

Antimicrobial Properties

1H-1,2,3-triazole-4-carboxamides, including compounds similar to N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Notably, some derivatives demonstrated moderate to good activities against primary pathogens such as Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings indicate potential application in developing new antimicrobial agents (Pokhodylo et al., 2021).

Anticancer Properties

Several triazole derivatives, structurally related to N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, have shown promising results in anticancer activity evaluations. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer cells, suggesting their potential in cancer treatment strategies. The selectivity of these compounds towards cancer cells, as well as their impact on cancer cell migration and growth, highlights their potential as therapeutic agents (Šermukšnytė et al., 2022).

Synthetic Applications and Structural Studies

Research on 1H-1,2,3-triazole derivatives has also focused on their synthesis and structural characterization. The crystal structure of related compounds has been determined, providing insights into their molecular arrangements and potential for further modifications. These studies are crucial for understanding the properties of these compounds and designing new derivatives with enhanced biological or chemical properties (L'abbé et al., 2010).

Molecular Docking and Drug Design

Compounds structurally similar to N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been subject to molecular docking studies to explore their interactions with biological targets. These studies contribute to the understanding of the binding modes and mechanisms of action of these compounds, facilitating the design of novel drugs with improved efficacy and selectivity (Shinde et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-cyanophenyl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O/c17-10-11-5-4-8-13(9-11)18-16(22)15-14(19-21-20-15)12-6-2-1-3-7-12/h1-9H,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVJYWGIZFRURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)

![Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2634591.png)

![N-(4-chlorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2634600.png)

![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)